(S)-1,2,3,4-Tetrahydro-1-phenylisoquinolin-D-(-)-tartrat

Übersicht

Beschreibung

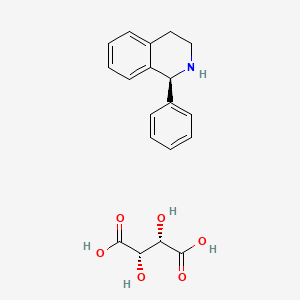

(S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate is a chiral compound that belongs to the class of isoquinolines. This compound is notable for its unique structure, which includes a tetrahydroisoquinoline core with a phenyl group attached. The D-(-)-tartrate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Wissenschaftliche Forschungsanwendungen

(S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including interactions with neurotransmitter receptors.

Medicine: Explored for its potential therapeutic effects in neurological disorders.

Industry: Utilized in the development of pharmaceuticals and fine chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetaldehyde and an appropriate amine.

Cyclization Reaction: The key step involves a Pictet-Spengler cyclization, where phenylacetaldehyde reacts with the amine to form the tetrahydroisoquinoline core.

Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using D-(-)-tartaric acid to obtain the desired enantiomer.

Industrial Production Methods: In an industrial setting, the production of (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate may involve:

Large-Scale Cyclization: Utilizing large reactors to perform the Pictet-Spengler cyclization under controlled conditions.

Efficient Chiral Resolution: Employing advanced techniques such as chromatography or crystallization to achieve high enantiomeric purity.

Purification: The final product is purified using recrystallization or other suitable methods to ensure high purity and quality.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding isoquinoline derivative.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

Oxidation Products: Isoquinoline derivatives.

Reduction Products: Various tetrahydroisoquinoline derivatives.

Substitution Products: Phenyl-substituted isoquinolines.

Wirkmechanismus

The mechanism of action of (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate involves its interaction with specific molecular targets:

Neurotransmitter Receptors: The compound may bind to and modulate the activity of neurotransmitter receptors, influencing neuronal signaling pathways.

Enzymatic Pathways: It may inhibit or activate certain enzymes, leading to changes in metabolic processes.

Vergleich Mit ähnlichen Verbindungen

1,2,3,4-Tetrahydroisoquinoline: Lacks the phenyl group, resulting in different chemical properties and biological activities.

Phenylisoquinoline: Contains a fully aromatic isoquinoline core, differing in reactivity and applications.

Uniqueness: (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate is unique due to its chiral nature and the presence of both the tetrahydroisoquinoline core and the phenyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it valuable for various research and industrial applications.

Biologische Aktivität

(S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

(S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate is a chiral isoquinoline derivative. Its synthesis typically involves the resolution of racemic mixtures through crystallization techniques using tartaric acid as a resolving agent . The compound has been studied for its pharmacological potential, particularly in neuropharmacology and as an analgesic agent.

Anticonvulsant Activity

Research has demonstrated that tetrahydroisoquinoline derivatives exhibit anticonvulsant properties. For instance, studies have shown that certain analogs can protect against NMDA-induced seizures in animal models. Specifically, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride was noted for its effectiveness in preventing neuronal degeneration associated with seizures . This suggests that (S)-1,2,3,4-tetrahydro-1-phenylisoquinoline D-(-)-tartrate may possess similar protective effects.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Isoquinoline derivatives are known to interact with various neurotransmitter systems, including dopamine and glutamate receptors. This interaction may contribute to their ability to mitigate neurodegenerative processes .

Analgesic Properties

Several studies highlight the analgesic effects of tetrahydroisoquinoline derivatives. For example, compounds derived from this scaffold have shown peripheral vasodilatory effects and analgesic activity in preclinical models . The underlying mechanisms may involve modulation of pain pathways and receptor interactions.

Structure-Activity Relationship (SAR)

Understanding the SAR of (S)-1,2,3,4-tetrahydro-1-phenylisoquinoline D-(-)-tartrate is crucial for optimizing its biological activity. Structural modifications can significantly influence the compound's pharmacological profile. For instance:

| Substituent | Effect on Activity |

|---|---|

| Methyl group at C-1 | Enhances anticonvulsant activity |

| Hydroxyl group at C-3 | Improves neuroprotective effects |

| Alkyl substitutions | Modulate analgesic properties |

These findings underscore the importance of specific functional groups in enhancing or diminishing biological activity.

Study 1: Anticonvulsant Efficacy

A study conducted by Kubota et al. evaluated various tetrahydroisoquinoline derivatives for anticonvulsant efficacy against induced seizures in mice. The results indicated that certain compounds exhibited significant protection compared to controls, suggesting a promising avenue for developing new anticonvulsants based on this scaffold .

Study 2: Neuroprotection in Animal Models

In another study assessing neuroprotective effects, (S)-1,2,3,4-tetrahydro-1-phenylisoquinoline derivatives were administered to rodents subjected to hypoxic conditions. The treated animals showed reduced neuronal loss and improved behavioral outcomes compared to untreated groups .

Eigenschaften

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid;(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N.C4H6O6/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;5-1(3(7)8)2(6)4(9)10/h1-9,15-16H,10-11H2;1-2,5-6H,(H,7,8)(H,9,10)/t15-;1-,2-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEOPQAHUUEDMC-XQIJAYBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C3=CC=CC=C3.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](C2=CC=CC=C21)C3=CC=CC=C3.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470212 | |

| Record name | (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869884-00-4 | |

| Record name | (S)-1,2,3,4-Tetrahydro-1-phenylisoquinoline D-(-)-tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.